N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide
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Overview
Description
N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide is a chemical compound with the molecular formula C18H21N3O2S. It is a product offered by several chemical suppliers .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including this compound, consists of a benzene ring fused to an imidazole ring . The specific positions of the methyl and benzyl groups in the molecule could not be determined from the search results.Scientific Research Applications
Organic Synthesis and Catalysis
Research on benzimidazole derivatives highlights their significance in organic synthesis, particularly in the development of novel ligands for metal-catalyzed reactions. For instance, the synthesis of bis(N-methylbenzimidazol-2-yl)methane facilitates the preparation of tetrabenzimidazole-based binucleating ligands, demonstrating intramolecular C-H activation and hydroxylation, which is critical for exploring biologically inspired copper-oxygen systems (Ramírez et al., 2017). This indicates the potential of benzimidazole-based scaffolds in mimicking natural enzymatic functions.
Materials Science
In materials science, benzimidazole derivatives are used in the development of new materials with unique properties. For example, the study on solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole in agricultural applications shows how these derivatives can modify release profiles, reduce environmental toxicity, and enhance efficacy against fungal diseases in plants (Campos et al., 2015).
Medicinal Chemistry
Benzimidazole derivatives also play a crucial role in medicinal chemistry, especially as scaffolds in drug design due to their bioactive properties. The synthesis and characterization of bisbenzimidazole dithiol derivatives and analogs, which are explored for their pharmacological activities, underscore the versatility of benzimidazole derivatives in the development of new therapeutic agents (Molou et al., 2022).
Future Directions
Benzimidazole derivatives are of significant importance in the search for new bioactive molecules in the pharmaceutical industry . They often exhibit diverse biological activities, making them intriguing subjects for further study . Therefore, N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide and similar compounds may have potential for future research and development in medicinal chemistry.
Mechanism of Action
Target of Action
Benzimidazoles, a class of compounds to which smr000168554 belongs, are known to interact with various enzymes and receptors in the body .
Mode of Action
Benzimidazoles typically exert their effects by binding to their target enzymes or receptors, thereby modulating their activity .
Biochemical Pathways
Benzimidazoles are known to influence a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Benzimidazoles generally exhibit good bioavailability and are metabolized by the liver .
Result of Action
Benzimidazoles are known to have a wide range of effects at the molecular and cellular level, depending on their specific targets .
Properties
IUPAC Name |
N-[5,6-dimethyl-1-[(2-methylphenyl)methyl]benzimidazol-4-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-12-7-5-6-8-15(12)10-21-11-19-18-16(21)9-13(2)14(3)17(18)20-24(4,22)23/h5-9,11,20H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPCQHWBVTUKBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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